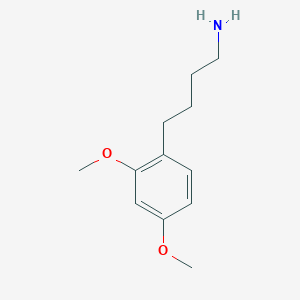

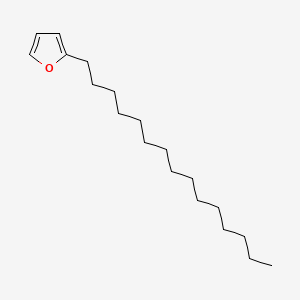

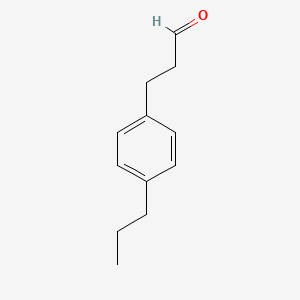

![molecular formula C6H8ClN5O2S B8611692 N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine](/img/structure/B8611692.png)

N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine

概述

描述

噻虫胺是一种由武田化学工业和拜耳公司开发的新烟碱类杀虫剂。它在化学上类似于尼古丁,并作用于昆虫的中枢神经系统。 新烟碱类杀虫剂,包括噻虫胺,以其在控制害虫方面的有效性而闻名,与旧杀虫剂相比,对哺乳动物的风险较低 .

准备方法

噻虫胺可以通过一系列化学反应合成。一种方法包括在酸结合剂存在下,将 1,5-二甲基-2-硝基-亚氨基-六氢-1,3,5-三嗪与 2-氯-5-氯甲基噻唑缩合。该反应在溶剂(如碳酸二甲酯、异丁基甲基酮、乙酸乙酯或二氯乙烷)中进行。 然后用水和磷钨酸处理反应混合物,得到噻虫胺 .

化学反应分析

噻虫胺会发生各种化学反应,包括:

氧化: 噻虫胺可以被氧化形成不同的代谢物。

还原: 还原反应可以改变噻虫胺中的硝基。

取代: 取代反应可以在噻唑环或硝基胍部分发生。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

噻虫胺在科学研究中具有广泛的应用:

化学: 它用于研究新烟碱类化合物的合成和反应活性。

生物学: 研究集中在其对非目标生物(如蜜蜂)的影响及其在蜂群崩溃症中的作用.

医学: 研究调查其对人类健康的潜在影响及其在环境中的持久性。

作用机理

噻虫胺作为昆虫中枢神经系统中烟碱乙酰胆碱受体(nAChRs)的激动剂。它与这些受体结合,导致持续刺激,从而导致昆虫麻痹和死亡。 这种机制对昆虫具有高度特异性,使得噻虫胺有效,同时最大限度地降低了对哺乳动物的风险 .

作用机制

Clothianidin acts as an agonist of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. It binds to these receptors, causing continuous stimulation, which leads to paralysis and death of the insect. This mechanism is highly specific to insects, making clothianidin effective while minimizing risks to mammals .

相似化合物的比较

噻虫胺类似于其他新烟碱类杀虫剂,如噻虫嗪、吡虫啉和啶虫脒。这些化合物具有共同的作用机制,但在化学结构和环境持久性方面有所不同。 噻虫胺在有效性和对非目标生物的低毒性之间取得了平衡,与有机磷酸酯和氨基甲酸酯等旧杀虫剂相比具有独特性 .

属性

Key on ui mechanism of action |

Clothianidin is a neonicotinoid insecticide developed in the early 2000s. We have recently demonstrated that it was a full agonist of alpha-bungarotoxin-sensitive and -insensitive nicotinic acetylcholine receptors expressed in the cockroach dorsal unpaired median neurons. Clothianidin was able to act as an agonist of imidacloprid-insensitive nAChR2 receptor and internal regulation of cAMP concentration modulated nAChR2 sensitivity to clothianidin. In the present study, we demonstrated that cAMP modulated the agonist action of clothianidin via alpha-bungarotoxin-sensitive and insensitive receptors. Clothianidin-induced current-voltage curves were dependent to clothianidin concentrations. At 10 uM clothianidin, increasing cAMP concentration induced a linear current-voltage curve. Clothianidin effects were blocked by 0.5 uM alpha-bungarotoxin suggesting that cAMP modulation occurred through alpha-bungarotoxin-sensitive receptors. At 1 mM clothianidin, cAMP effects were associated to alpha-bungarotoxin-insensitive receptors because clothianidin-induced currents were blocked by 5 uM mecamylamine and 20 uM d-tubocurarine. In addition, we found that application of 1mM clothianidin induced a strong increase of intracellular calcium concentration. These data reinforced the finding that calcium pathways including cAMP modulated clothianidin action on insect nicotinic acetylcholine receptors. We proposed that intracellular calcium pathways such as cAMP could be a target to modulate the mode of action of neonicotinoid insecticides. |

|---|---|

分子式 |

C6H8ClN5O2S |

分子量 |

249.68 g/mol |

IUPAC 名称 |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine |

InChI |

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11) |

InChI 键 |

PGOOBECODWQEAB-UHFFFAOYSA-N |

SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

规范 SMILES |

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl |

颜色/形态 |

Colorless powder |

密度 |

1.61 g/cu cm at 20 °C Liquid suspension, latex paint like odor, density = 1.2632 g/ml /End-use/ |

熔点 |

176.8 °C |

物理描述 |

White solid; [Merck Index] Colorless odorless solid; [HSDB] Pale yellow crystalline powder; [MSDSonline] |

溶解度 |

In water, 0.304 (pH 4), 0.340 (pH 10) (both g/L, 20 °C) In water, 327 mg/L at 20 °C In heptane less than 0.00104, xylene 0.0128, dichloromethane 1.32, methanol 6.26, octanol 0.938, acetone 15.2, ethyl acetate 2.03 (all in g/L, 25 °C) |

蒸汽压力 |

1.3X10-7 mPa (9.8X10-10 mm Hg) at 25 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

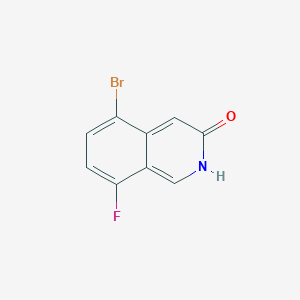

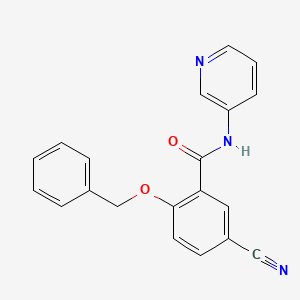

![5-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8611628.png)

![3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B8611631.png)

![1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran](/img/structure/B8611715.png)